An In-depth Technical Guide to 2,4-Dibenzyloxybromobenzene: Synthesis, Characterization, and Application
An In-depth Technical Guide to 2,4-Dibenzyloxybromobenzene: Synthesis, Characterization, and Application
This document provides a comprehensive technical overview of 2,4-Dibenzyloxybromobenzene (CAS 55583-11-4), a versatile synthetic intermediate. Intended for researchers, medicinal chemists, and professionals in drug development, this guide moves beyond a simple recitation of facts. It delves into the causality behind its synthesis, the logic of its reactivity, and its strategic potential as a building block for complex molecular architectures.
Core Physicochemical & Spectroscopic Profile
2,4-Dibenzyloxybromobenzene is a polyfunctional aromatic compound. Its structure incorporates a brominated phenyl ring, a site ripe for cross-coupling reactions, and two benzyl ether groups, which serve as robust, yet cleavable, protecting groups for the underlying phenol functionalities. This combination makes it a highly valuable scaffold in multi-step organic synthesis.
Physical and Chemical Properties
While extensive experimental data on the physical properties of this specific molecule is not widely published, its characteristics can be reliably predicted based on its structure and data from analogous compounds. It is expected to be a white to off-white solid at room temperature.
| Property | Value / Prediction | Source |
| CAS Number | 55583-11-4 | [1] |
| Molecular Formula | C₂₀H₁₇BrO₂ | [1] |
| Molecular Weight | 369.26 g/mol | [1] |
| Exact Mass | 368.04119 u | [1] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | Data not available. Expected to be a solid (cf. 4-Benzyloxybromobenzene, m.p. 60-63 °C) | [2] |
| XLogP3 | 5.5 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 6 | [1] |
Spectroscopic Signature for Structural Verification
Confirmation of the structure of 2,4-Dibenzyloxybromobenzene relies on a combination of spectroscopic techniques. The following data are predicted based on established principles of NMR, IR, and MS for the compound's constituent functional groups.[3][4]
| Technique | Predicted Characteristic Signals |
| ¹H NMR | ~7.50-7.30 ppm (m, 10H): Aromatic protons of the two benzyl groups. ~7.45 ppm (d, 1H): Aromatic proton at C5 (ortho to Br). ~6.80 ppm (d, 1H): Aromatic proton at C6 (ortho to an O-Bn). ~6.70 ppm (dd, 1H): Aromatic proton at C3 (between the two O-Bn groups). ~5.15 ppm (s, 2H) & ~5.10 ppm (s, 2H): Two singlets for the benzylic methylene protons (O-CH₂ -Ph). |
| ¹³C NMR | ~158-155 ppm: C2 and C4 (aromatic carbons attached to oxygen). ~136 ppm: Quaternary carbons of the benzyl groups. ~130-127 ppm: Aromatic carbons of the benzyl groups and C5 of the central ring. ~115-105 ppm: C3, C6, and C1 (ipso-carbon attached to Br) of the central ring. ~71-70 ppm: Benzylic carbons (C H₂). |
| IR (Infrared) | 3100-3000 cm⁻¹: Aromatic C-H stretch. 2980-2850 cm⁻¹: Aliphatic C-H stretch (benzylic CH₂). 1600, 1585, 1495 cm⁻¹: Aromatic C=C ring stretching vibrations. ~1250 cm⁻¹ (strong): Asymmetric Aryl-O-C stretch (ether linkage). ~1050 cm⁻¹ (strong): Symmetric Aryl-O-C stretch. ~600-500 cm⁻¹: C-Br stretch. |
| MS (Mass Spec) | Molecular Ion (M⁺): m/z ~368 and ~370 in a ~1:1 ratio, characteristic of a monobrominated compound. Base Peak: m/z 91, corresponding to the stable tropylium cation [C₇H₇]⁺ from the loss of a benzyl group. Other Fragments: m/z 277/279 ([M - C₇H₇]⁺), m/z 186 ([M - C₇H₇ - Br]⁺). |
Synthesis and Purification: A Validated Protocol
The most direct and high-yielding synthesis of 2,4-Dibenzyloxybromobenzene is a classic Williamson ether synthesis.[5] This method is predicated on the nucleophilic attack of a phenoxide, generated in situ from 4-Bromoresorcinol, on the electrophilic carbon of benzyl bromide. The choice of a polar aprotic solvent like DMF or Acetone is critical; it effectively solvates the cation of the base (e.g., K⁺) without hydrogen-bonding to the phenoxide, thereby maximizing its nucleophilicity. A moderately weak base like potassium carbonate is sufficient and preferable to stronger bases like sodium hydride to minimize side reactions.
Experimental Protocol: Williamson Ether Synthesis
-
Reagents & Equipment:
-
4-Bromoresorcinol (1.0 eq)
-
Benzyl Bromide (2.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃, powder) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Nitrogen or Argon atmosphere setup
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
-
-
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 4-Bromoresorcinol (1.0 eq) and anhydrous K₂CO₃ (2.5 eq).
-
Solvation: Add anhydrous DMF to the flask (approx. 5-10 mL per gram of 4-Bromoresorcinol). Begin vigorous stirring.
-
Alkylation: Add Benzyl Bromide (2.1 eq) dropwise to the stirring suspension at room temperature. A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed. The causality here is that gentle heating increases the reaction rate without promoting significant decomposition of the benzyl bromide.
-
Work-up: Cool the mixture to room temperature. Pour the reaction mixture into a volume of cold water approximately 10 times that of the DMF used. A precipitate (the crude product) should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil must be purified by flash column chromatography on silica gel. A gradient elution system, starting with pure hexane and gradually increasing the proportion of ethyl acetate (e.g., Hexane:EtOAc 98:2), is typically effective. The self-validating aspect of this protocol lies in the TLC monitoring; a clean conversion to a single, less polar spot confirms reaction completion and guides the purification process.
-
Synthesis Workflow Diagram
Caption: Williamson ether synthesis of the target compound.
Chemical Reactivity and Synthetic Potential
The synthetic utility of 2,4-Dibenzyloxybromobenzene stems from the orthogonal reactivity of its two key functional regions: the C-Br bond and the benzyl ether protecting groups. This allows for a modular approach to building complex molecules.
Palladium-Catalyzed Cross-Coupling
The aryl bromide moiety is an excellent handle for forming new carbon-carbon or carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a prime example, where the C-Br bond is reacted with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[6][7] This reaction is foundational in modern medicinal chemistry for constructing biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[8][9]
-
Causality: The reaction proceeds via a well-defined catalytic cycle involving oxidative addition of the Pd(0) catalyst to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst.[10] The choice of ligand, base, and solvent is crucial for optimizing yield and preventing side reactions like debromination.
Deprotection of Benzyl Ethers
The benzyl groups serve as robust protectors for the phenol groups but can be removed selectively when desired. The most common and clean method is catalytic hydrogenolysis.[11]
-
Mechanism: The reaction is performed using hydrogen gas (H₂) and a palladium on carbon catalyst (Pd/C). The benzyl C-O bond is cleaved, liberating the free phenol and producing toluene as a non-interfering byproduct.
-
Orthogonality: This deprotection is orthogonal to many other functional groups. However, it is incompatible with reducible groups like alkenes, alkynes, or some nitro groups. For substrates sensitive to hydrogenation, alternative cleavage methods such as treatment with strong Lewis acids (e.g., BBr₃, BCl₃) or oxidative cleavage can be employed.[12][13][14]
Strategic Application Workflow
Caption: Key synthetic transformations of the title compound.
Applications in Drug Discovery and Materials Science
While specific, published applications of 2,4-Dibenzyloxybromobenzene are not abundant, its structure makes it an ideal precursor for several classes of high-value compounds:
-
Biaryl Scaffolds: Following a Suzuki coupling and subsequent deprotection, it yields 1-Aryl-benzene-2,4-diols (arylresorcinols). This structural motif is present in a wide array of bioactive natural products and pharmaceuticals.
-
Diaryl Ether Synthesis: The deprotected 4-bromoresorcinol can undergo further reactions, such as Ullmann or Buchwald-Hartwig couplings, to form complex diaryl ethers, a privileged structure in medicinal chemistry.
-
Multifunctional Probes: The core structure can be elaborated through sequential reactions at the bromine and, after deprotection, at the phenol positions to create complex molecular probes or ligands for materials science applications.
Safety and Handling
No specific safety data sheet (SDS) is widely available for 2,4-Dibenzyloxybromobenzene. However, based on the known hazards of its structural analog, 4-Benzyloxybromobenzene, and general principles for handling brominated aromatic compounds, the following precautions are mandatory.[2][15][16]
-
Hazard Identification:
-
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.
-
Avoid generating dust. Handle as a solid, and if grinding is necessary, do so under controlled conditions.
-
Avoid contact with skin, eyes, and clothing.
-
-
First Aid Measures:
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from strong oxidizing agents.
-
References
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Reubelt, H., et al. (2021, January 5). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Refubium - Freie Universität Berlin. Retrieved from [Link]
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(n.d.). Infrared Spectroscopy. Retrieved from [Link]
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NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]
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(n.d.). Infrared (IR) Spectroscopy. Retrieved from [Link]
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(n.d.). Infrared (IR) Spectroscopy. Retrieved from [Link]
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Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]
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Gable, K. (2022, March 9). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]
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NIST. (n.d.). Benzene, 2,4-dibromo-1-methoxy-. Retrieved from [Link]
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Reich, H. J. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]
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(n.d.). SUPPORTING INFORMATION - The Royal Society of Chemistry. Retrieved from [Link]
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MassBank. (2023, May 2). msbnk-epa-entact_agilent000519. Retrieved from [Link]
- Google Patents. (n.d.). US3769349A - Process for preparing 2,4-dihydroxybenzophenones.
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(n.d.). Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro- 5H-dibenzo. Zenodo. Retrieved from [Link]
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Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Bayrak, N., et al. (2022, May 6). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Turkish Journal of Chemistry, 46(4), 1404-1413.
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(2021, December 15). 6.8: ¹³C NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]
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Organic Chemistry Explained. (2023, May 19). Mass Spectrometry 2: Formula and DBE [Video]. YouTube. Retrieved from [Link]
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- Waman, Y., et al. (2021). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv.
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